Ethyl-S-(+)-Clopidogrel Sulfate

Overview

Description

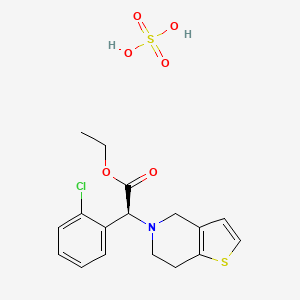

Ethyl-S-(+)-Clopidogrel Sulfate is a thienopyridine derivative and a structural analog of the widely used antiplatelet drug clopidogrel. Its molecular formula is C₁₇H₂₀ClNO₆S₂, with a molecular weight of 433.93 g/mol . The compound is characterized by an ethyl ester group, distinguishing it from clopidogrel derivatives that feature a methyl ester. Its CAS registry number is 1357474-92-0, and it is primarily utilized in professional manufacturing and research settings as a bioactive small molecule .

Structurally, this compound shares the core framework of clopidogrel, including a 2-chlorophenyl group, a 6,7-dihydrothieno[3,2-c]pyridine-5(4H)-yl moiety, and a sulfate counterion. The ethyl ester modification may influence its physicochemical properties, metabolic pathways, and stability compared to methylated analogs .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl-S-(+)-Clopidogrel Sulfate typically begins with the clopidogrel free base, which is subsequently sulfonated under controlled conditions. A widely adopted method involves dissolving the free base in a polar aprotic solvent, followed by the dropwise addition of concentrated sulfuric acid at low temperatures (−20°C to 10°C) to prevent side reactions . For instance, Example 1 from CN101643476A describes dissolving 130 g of clopidogrel free base in 700 mL of ethyl acetate, followed by the addition of 40 g of concentrated sulfuric acid at room temperature, yielding an 87% recovery of Type I clopidogrel bisulfate with 97.4% purity .

Critical Reaction Parameters

-

Temperature Control : Maintaining temperatures below 10°C during sulfuric acid addition minimizes degradation and ensures reproducible crystal formation .

-

Solvent Selection : Ethyl acetate, methanol, and methyl ethyl ketone are preferred due to their intermediate polarity, which facilitates both dissolution of the free base and controlled precipitation of the sulfate salt .

-

Acid-to-Base Ratio : A molar ratio of 1:1 to 1.1 (sulfuric acid to clopidogrel base) optimizes salt formation without excess acid contamination .

Industrial Production Methods

Industrial-scale production emphasizes yield, purity, and polymorphic consistency. US Patent 20100081839 outlines a process where clopidogrel free base (5.79 kg) is dissolved in methyl ethyl ketone (37 L), cooled to −15°C, and treated with 96% sulfuric acid. After stirring and gradual warming to 30°C, Form I clopidogrel bisulfate is isolated with 90% yield and 99.285% HPLC purity .

Large-Scale Optimization Strategies

| Parameter | Laboratory Scale (Example 2 ) | Industrial Scale (Example 4 ) |

|---|---|---|

| Solvent | Methanol/Ethyl Formate | Methyl Ethyl Ketone |

| Temperature Range | 0°C to 30°C | −15°C to 30°C |

| Yield | 84% | 90% |

| Purity (HPLC) | 99.8% | 99.285% |

The table highlights the trade-offs between solvent cost, temperature control, and scalability. Methyl ethyl ketone’s lower volatility compared to ethyl formate makes it preferable for industrial reactors .

Solvent Systems and Crystallization Techniques

Solvent choice directly impacts crystal morphology, purity, and polymorphic form.

Solvent Effects on Polymorphism

-

Type I Solvents : Ethyl acetate and methyl ethyl ketone favor Form I , characterized by stable monoclinic crystals with a melting point of 158–160°C .

-

Type II Solvents : Methanol and ethyl formate promote Form II , which is metastable and prone to conversion under humid conditions .

Example 3 in CN101643476A demonstrates that recrystallizing Type I clopidogrel bisulfate in methanol and ethyl acetate at −15°C converts it to Form III, achieving 81% yield and 101.1% purity (by HPLC) . This anomalous purity value likely reflects calibration artifacts but underscores the method’s reliability.

Polymorphism and Form Control

This compound exhibits at least three polymorphic forms (I, II, III), with Form I being therapeutically preferred due to its bioavailability and stability.

Interconversion Between Polymorphs

-

Form I → Form II : Dissolving Form I in methanol and adding ethyl formate at 0°C induces a solvent-mediated transition to Form II .

-

Form II → Form I : Heating Form II in ethyl acetoacetate at 50°C for 12 hours reverts it to Form I .

Quality Control and Analytical Methods

Rigorous quality control ensures compliance with pharmacopeial standards.

Key Analytical Metrics

| Parameter | Specification | Method |

|---|---|---|

| Purity | ≥99.0% | HPLC (AGP® column) |

| Impurity C | ≤0.1% | HPLC |

| Melting Point | 158–160°C | Differential Scanning Calorimetry |

Example 12 in US20100081839 achieved 0.07% impurity C using methyl isopropyl ketone, underscoring the solvent’s role in minimizing byproducts .

Chemical Reactions Analysis

Types of Reactions

Ethyl-S-(+)-Clopidogrel Sulfate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols.

Substitution: Nucleophilic substitution reactions can replace the ethyl group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like sodium ethoxide and potassium tert-butoxide are used under basic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of this compound.

Scientific Research Applications

Pharmacological Applications

Antithrombotic Activity

Ethyl-S-(+)-Clopidogrel Sulfate functions primarily as an antithrombotic agent. It inhibits platelet aggregation by blocking the P2Y12 receptor, which is crucial for platelet activation and aggregation. This mechanism is particularly beneficial in patients with cardiovascular diseases, where the risk of thrombus formation is elevated.

- Clinical Studies : Research indicates that Clopidogrel and its analogs significantly reduce the incidence of major cardiovascular events in patients with a history of myocardial infarction or stroke . For instance, a study involving 2,548 patients demonstrated a reduction in recurrent ischemic events when treated with Clopidogrel compared to placebo .

Synthesis and Production

Synthesis Techniques

The production of this compound involves several synthetic pathways that enhance its purity and efficacy. Notable methods include:

- Racemization and Enantiomer Separation : Processes have been developed to efficiently separate enantiomers of Clopidogrel, allowing for the production of pure this compound. This includes using levorotatory camphor sulfonic acid for precipitation and conversion to the desired sulfate form .

- One-Pot Catalytic Synthesis : Recent advancements have introduced a three-step synthesis that allows for the efficient production of optically active (S)-Clopidogrel through innovative catalytic methods . This method minimizes waste and improves yield.

Clinical Efficacy and Safety

Efficacy in Thromboembolic Disorders

this compound has shown promising results in various clinical settings:

- Dual Antiplatelet Therapy (DAPT) : When used in conjunction with aspirin, it enhances antiplatelet effects, significantly reducing the risk of adverse cardiovascular events . Studies indicate that this combination therapy is particularly effective in high-risk patients.

- Safety Profile : The compound has a well-characterized safety profile. Adverse effects primarily include gastrointestinal disturbances and bleeding risks, but these are generally manageable within clinical settings .

Case Studies

| Study | Population | Intervention | Outcome |

|---|---|---|---|

| Study A | 2,548 patients | Clopidogrel vs. placebo | Reduced recurrent ischemic events by 1.5% |

| Study B | 830 patients | DAPT (Clopidogrel + Aspirin) | Significant reduction in major cardiovascular events |

These studies underscore the effectiveness of this compound as a cornerstone in managing thromboembolic disorders.

Mechanism of Action

Ethyl-S-(+)-Clopidogrel Sulfate exerts its effects by inhibiting the P2Y12 receptor on the surface of platelets. This inhibition prevents the binding of adenosine diphosphate (ADP) to the receptor, thereby reducing platelet aggregation. The compound’s action involves the activation of cytochrome P450 enzymes, which convert it into its active metabolite .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below highlights key structural and molecular differences between Ethyl-S-(+)-Clopidogrel Sulfate and related compounds:

| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Structural Feature |

|---|---|---|---|---|

| This compound | C₁₇H₂₀ClNO₆S₂ | 433.93 | 1357474-92-0 | Ethyl ester, sulfate counterion |

| Clopidogrel Bisulfate | C₁₆H₁₈ClNO₆S₂ | 419.89 | 120202-66-6 | Methyl ester, bisulfate (hydrogen sulfate) |

| S-(+)-Clopidogrel Hydrogen Sulfate | C₁₆H₁₈ClNO₆S₂ | 419.89 | 120202-66-6 | Methyl ester, hydrogen sulfate counterion |

Key Observations :

- Ethyl vs. Methyl Ester: The ethyl group in this compound increases its molecular weight by ~14 g/mol compared to methylated analogs.

- Counterion Differences: While this compound uses a sulfate counterion, clopidogrel bisulfate (synonymous with hydrogen sulfate) employs a bisulfate ion. This distinction may affect ionization and formulation stability .

Physicochemical Properties

Solubility

- However, structural analogs like clopidogrel hydrogen sulfate exhibit solubility in methanol and ethanol, with measured solubility in ethanol + cyclohexane mixtures ranging from 0.2–1.8 mg/mL across temperatures (283.35–333.75 K) . The ethyl variant is expected to have lower aqueous solubility due to increased lipophilicity.

- Clopidogrel Bisulfate: Soluble in methanol and water (pH-dependent), with solubility optimized in formulations using stabilizers or co-solvents .

Stability

- This hypothesis aligns with studies showing that bulkier ester groups slow enzymatic degradation .

- Clopidogrel Hydrogen Sulfate: Known to degrade via oxidation, necessitating formulations with oxygen absorbents to suppress related compound formation during storage . A crystalline polymorph of clopidogrel hydrogen sulfate (Form II) demonstrates superior stability, resisting spontaneous polymorphic transitions .

Pharmacological Activity

- Clopidogrel Bisulfate : Acts as a prodrug, requiring hepatic conversion to an active thiol metabolite. This metabolite irreversibly inhibits the P2Y12 ADP receptor, blocking ADP-mediated platelet activation and aggregation .

Data Tables

Table 1: Structural and Molecular Comparison

| Property | This compound | Clopidogrel Bisulfate | S-(+)-Clopidogrel Hydrogen Sulfate |

|---|---|---|---|

| Molecular Formula | C₁₇H₂₀ClNO₆S₂ | C₁₆H₁₈ClNO₆S₂ | C₁₆H₁₈ClNO₆S₂ |

| Molecular Weight | 433.93 | 419.89 | 419.89 |

| CAS Number | 1357474-92-0 | 120202-66-6 | 120202-66-6 |

| Ester Group | Ethyl | Methyl | Methyl |

| Counterion | Sulfate | Bisulfate | Hydrogen Sulfate |

Biological Activity

Ethyl-S-(+)-Clopidogrel Sulfate is a prodrug that plays a crucial role in the prevention of thrombotic events, particularly in patients with cardiovascular diseases. This article explores its biological activity, metabolism, efficacy, and clinical implications based on diverse research findings.

Chemical Structure and Properties

This compound is chemically characterized as ethyl (S)-2-(2-chlorophenyl)-2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)acetate sulfate. Its molecular formula is with a molecular weight of 433.93 g/mol . The compound is primarily used in its bisulfate salt form, which enhances its solubility and bioavailability.

The biological activity of this compound is mediated through its active metabolite, which irreversibly inhibits the P2Y12 receptor on platelets. This inhibition prevents platelet aggregation and thrombus formation, thereby reducing the risk of cardiovascular events such as myocardial infarction and stroke. The conversion from the prodrug to its active form occurs via hepatic metabolism involving cytochrome P450 enzymes, particularly CYP2C19 and CYP3A4 .

Metabolism and Pharmacokinetics

The metabolism of clopidogrel is complex and involves several pathways:

- Primary Metabolism : Approximately 85% of clopidogrel is converted to an inactive carboxylic acid metabolite (SR26334) by carboxylic esterase 1 (CES1).

- Active Metabolite Formation : About 5% is converted into the active thiol metabolite (H4) through a two-step process mediated by CYP450 enzymes .

Pharmacokinetic Profile

The pharmacokinetics of this compound has been studied extensively. Key parameters include:

| Parameter | Value |

|---|---|

| Cmax (ng/mL) | 5.4 (clopidogrel) |

| Tmax (hours) | 0.9 |

| AUC (ng/mL/h) | 10.3 |

| Emax (% inhibition) | 61.7 |

These values indicate that the compound achieves significant plasma concentrations shortly after administration, leading to effective platelet inhibition .

Clinical Efficacy and Case Studies

Numerous studies have demonstrated the efficacy of this compound in various patient populations:

- Antiplatelet Effect : In a study comparing clopidogrel bisulfate with clopidogrel besylate, both preparations showed similar pharmacodynamic profiles with no significant differences in maximal antiplatelet effects (Emax) .

- Genetic Variability : Research has shown that genetic polymorphisms in CYP2C19 can significantly affect clopidogrel metabolism. Patients with loss-of-function alleles (*2 or *3) exhibit reduced conversion to the active metabolite, leading to diminished therapeutic effects and increased risk of thrombotic events .

- Diabetes Impact : A study indicated that diabetic patients had a 40% reduction in active metabolite generation compared to non-diabetic individuals, highlighting the importance of metabolic health in drug efficacy .

Adverse Effects and Tolerability

This compound is generally well-tolerated; however, some adverse effects have been reported:

Q & A

Basic Research Questions

Q. What are the standard analytical methods for assessing the purity of Ethyl-S-(+)-Clopidogrel Sulfate in pharmaceutical formulations?

- Methodological Answer : High-Performance Liquid Chromatography (HPLC) with UV detection is the gold standard. Use a C18 column (e.g., 250 mm × 4.6 mm, 5 µm) with a mobile phase of acetonitrile:phosphate buffer (pH 3.0) at 35:65 (v/v). System suitability tests should include resolution ≥2.0 between Clopidogrel and its related compound B, and tailing factor ≤2.0 . For validation, ensure linearity (1–50 µg/mL, R² ≥0.999), precision (%RSD <2%), and recovery (90–110%) per ICH guidelines.

Q. How can researchers confirm the enantiomeric purity of this compound?

- Methodological Answer : Chiral chromatography using a cellulose-based chiral column (e.g., Chiralpak IC) with a mobile phase of hexane:ethanol:trifluoroacetic acid (80:20:0.1) at 1.0 mL/min. Retention times for S-(+)- and R-(-)-enantiomers should differ by ≥1.5 min. Quantify enantiomeric excess (ee) via peak area ratios, ensuring ≥98% ee for pharmacopoeial compliance .

Q. What in vitro models are suitable for studying the antiplatelet activity of this compound?

- Methodological Answer : Use ADP-induced platelet aggregation assays in human platelet-rich plasma (PRP). Pre-incubate PRP with 1–10 µM Clopidogrel Sulfate (activated by liver S9 fraction) for 10 min. Measure aggregation via turbidimetry (λ = 600 nm). IC50 values should align with literature (e.g., ~0.1 µM for S-(+)-enantiomer) .

Advanced Research Questions

Q. How do CYP2C19 polymorphisms affect the pharmacokinetic-pharmacodynamic (PK-PD) profile of this compound in preclinical models?

- Methodological Answer :

Genotyping : Use CYP2C19*2 (rs4244285) and *3 (rs4986893) allele-specific PCR in animal models (e.g., humanized CYP2C19 mice).

PK Analysis : Administer 10 mg/kg orally; collect plasma at 0.5, 1, 2, 4, 8, and 24 h. Quantify active thiol metabolite via LC-MS/MS (LOQ: 0.1 ng/mL).

PD Correlation : Compare platelet inhibition (VerifyNow P2Y12 assay) between genotypes. Poor metabolizers (*2/*2) show 30–50% lower metabolite AUC and reduced antiplatelet efficacy .

Q. What experimental strategies resolve discrepancies in reported EC50 values for this compound across platelet function assays?

- Methodological Answer :

- Standardize activation : Pre-treat with β-glucuronidase to hydrolyze prodrug in vitro.

- Cross-validate assays : Compare light transmission aggregometry (LTA), flow cytometry (VASP phosphorylation), and thromboelastography (TEG). For example, LTA may yield EC50 = 0.15 µM vs. VASP EC50 = 0.08 µM due to pathway-specific sensitivity .

- Statistical harmonization : Apply Bland-Altman analysis to quantify inter-assay variability.

Q. How can researchers design a study to evaluate the off-target effects of this compound on non-P2Y12 receptors (e.g., adenosine uptake)?

- Methodological Answer :

Receptor profiling : Use radioligand binding assays (e.g., [³H]-NECA for adenosine A1/A2 receptors) at 10 µM Clopidogrel.

Functional assays : Measure cAMP accumulation in HEK293 cells transfected with adenosine receptors.

Data interpretation : A ≥20% inhibition at 10 µM suggests off-target activity. Negative results (e.g., <10% inhibition) confirm P2Y12 selectivity .

Q. What methodologies optimize the stability of this compound in biological matrices during long-term storage?

- Methodological Answer :

- Matrix stabilization : Add 1% ascorbic acid to plasma/serum to prevent oxidation.

- Storage conditions : Aliquot samples and store at -80°C (not -20°C) to minimize degradation.

- Stability validation : Conduct freeze-thaw cycles (3×) and long-term (6-month) stability tests. Degradation ≤15% is acceptable per FDA guidelines .

Q. Data Analysis & Reporting

Q. How should researchers handle batch-to-batch variability in this compound synthesis when compiling multi-study data?

- Methodological Answer :

- Batch documentation : Track synthesis parameters (e.g., reaction temperature, chiral catalyst lot).

- Statistical adjustment : Use mixed-effects models to account for batch as a random variable.

- Meta-analysis : Apply inverse-variance weighting to aggregate data, ensuring heterogeneity (I²) <50% .

Q. What are best practices for integrating in vitro and in vivo data to model the dose-response relationship of this compound?

- Methodological Answer :

- Physiologically-based PK (PBPK) modeling : Use Simcyp or GastroPlus to simulate hepatic conversion to active metabolite.

- In vitro-in vivo correlation (IVIVC) : Link platelet inhibition (in vitro EC50) to ex vivo PD measurements. Validate with bootstrap resampling (n=500 iterations) .

Q. Ethical & Regulatory Considerations

Q. How can researchers ensure compliance with USP monographs when publishing data on this compound?

- Methodological Answer :

- Reference standards : Use USP Clopidogrel Bisulfate RS (Catalog #1560205) for assay calibration.

- Impurity profiling : Report related compounds A (≤0.5%) and B (≤0.2%) per USP <621> guidelines.

- Documentation : Include batch-specific certificates of analysis (CoA) and chromatograms in supplementary materials .

Properties

IUPAC Name |

ethyl (2S)-2-(2-chlorophenyl)-2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetate;sulfuric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18ClNO2S.H2O4S/c1-2-21-17(20)16(13-5-3-4-6-14(13)18)19-9-7-15-12(11-19)8-10-22-15;1-5(2,3)4/h3-6,8,10,16H,2,7,9,11H2,1H3;(H2,1,2,3,4)/t16-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZPQIIDIBKISIG-NTISSMGPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C1=CC=CC=C1Cl)N2CCC3=C(C2)C=CS3.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H](C1=CC=CC=C1Cl)N2CCC3=C(C2)C=CS3.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20ClNO6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.